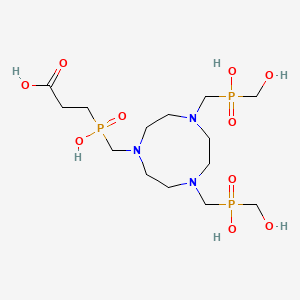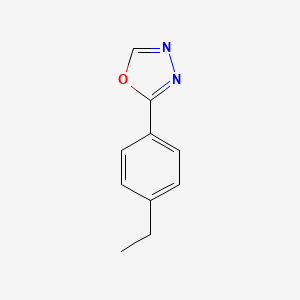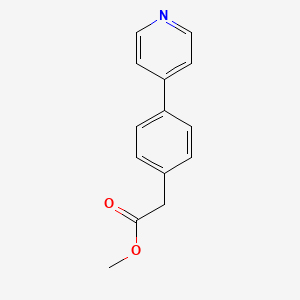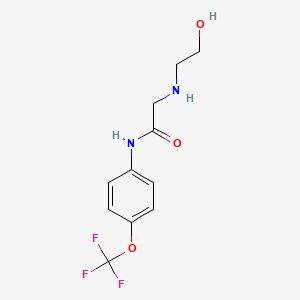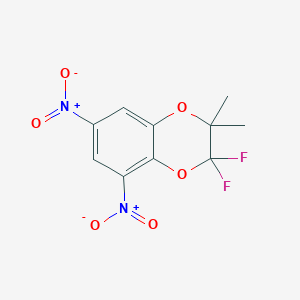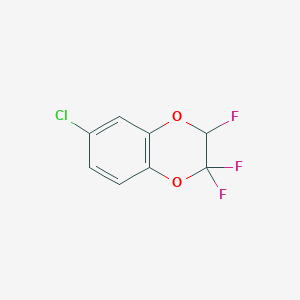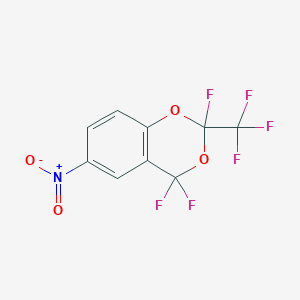
2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan is a synthetic organic compound characterized by the presence of multiple fluorine atoms, a nitro group, and a benzodioxan ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan typically involves multiple steps, starting from commercially available precursors. Common synthetic routes may include:
Nitration: Introduction of the nitro group into the benzodioxan ring.
Fluorination: Incorporation of fluorine atoms using reagents like Selectfluor or elemental fluorine under controlled conditions.
Cyclization: Formation of the benzodioxan ring through intramolecular reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity and potential as a pharmaceutical agent.
Medicine: Potential use in drug development for its unique chemical properties.
Industry: Use in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under study.
Comparison with Similar Compounds
Similar Compounds
2,4,4-Trifluoro-6-nitro-1,3-benzodioxan: Lacks the trifluoromethyl group.
2,4,4-Trifluoro-2-(trifluoromethyl)-1,3-benzodioxan: Lacks the nitro group.
6-Nitro-2-(trifluoromethyl)-1,3-benzodioxan: Lacks the trifluoromethyl group at the 4-position.
Uniqueness
The presence of both the nitro group and multiple fluorine atoms in 2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan makes it unique, potentially imparting distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2,4,4-trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NO4/c10-7(11)5-3-4(16(17)18)1-2-6(5)19-9(15,20-7)8(12,13)14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXPAKCUULBXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(OC(O2)(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
